![molecular formula C19H28N8O2 B1670972 6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one CAS No. 1059070-10-8](/img/structure/B1670972.png)
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one
Übersicht
Beschreibung
DSR 6434 ist ein potenter und selektiver Agonist des Toll-like-Rezeptors 7 (TLR7). In vitro- und in vivo-Studien haben signifikante Antitumorwirkungen gezeigt. Die Verbindung ist bekannt für ihre Fähigkeit, Immuneffektorzellen zu aktivieren und die Wirksamkeit der Strahlentherapie bei der Krebsbehandlung zu verbessern .
Herstellungsmethoden
Der Syntheseweg für DSR 6434 umfasst die Herstellung von 6-Amino-2-(Butylamino)-9-[(6-[2-(Dimethylamino)ethoxy]-3-pyridinyl)methyl]-7,9-dihydro-8H-purin-8-on. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Dimethylsulfoxid (DMSO) als Lösungsmittel, wobei die Ultraschallunterstützung die Löslichkeit verbessert . Industrielle Produktionsmethoden für DSR 6434 sind nicht umfassend dokumentiert, aber die Verbindung ist für Forschungszwecke bei verschiedenen Lieferanten erhältlich .
Chemische Reaktionsanalyse
DSR 6434 unterliegt in erster Linie Bindungsreaktionen mit dem Toll-like-Rezeptor 7. Die Bindung von DSR 6434 an TLR7 führt zur Aktivierung des nuklearen Faktor-Kappa-Lichtketten-Enhancers aktivierter B-Zellen (NF-κB), was wiederum Immunantworten stimuliert . Die Verbindung unterliegt unter normalen Bedingungen keinen signifikanten Oxidations-, Reduktions- oder Substitutionsreaktionen. Das Hauptprodukt, das aus seiner Reaktion mit TLR7 gebildet wird, ist der aktivierte Rezeptorkomplex, der nachgeschaltete Immunsignalisierungswege auslöst .
Wissenschaftliche Forschungsanwendungen
DSR 6434 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Krebsforschung: Es wurde gezeigt, dass es die Metastasierung unterdrückt und die Wirksamkeit der Strahlentherapie in Modellen des kolorektalen Karzinoms verbessert
Immunologie: DSR 6434 aktiviert mehrere Immuneffektorzellen, was es zu einem wertvollen Werkzeug für die Untersuchung von Immunantworten macht
Arzneimittelentwicklung: Die Verbindung wird aufgrund ihrer starken Aktivierung von TLR7 bei der Entwicklung neuer immuntherapeutischer Mittel eingesetzt
Wirkmechanismus
DSR 6434 entfaltet seine Wirkung durch Bindung an den Toll-like-Rezeptor 7. Diese Bindung führt zur Aktivierung von NF-κB, was die Produktion von Zytokinen und anderen Immunmediatoren stimuliert . Die beteiligten molekularen Ziele umfassen TLR7 und nachgeschaltete Signalmoleküle wie NF-κB .
Vorbereitungsmethoden
The synthetic route for DSR 6434 involves the preparation of 6-amino-2-(butylamino)-9-[(6-[2-(dimethylamino)ethoxy]-3-pyridinyl)methyl]-7,9-dihydro-8H-purin-8-one. The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) as a solvent, with ultrasonic assistance to enhance solubility . Industrial production methods for DSR 6434 are not widely documented, but the compound is available for research purposes from various suppliers .
Analyse Chemischer Reaktionen
DSR 6434 primarily undergoes binding reactions with Toll-like receptor 7. The binding of DSR 6434 to TLR7 leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which in turn stimulates immune responses . The compound does not undergo significant oxidation, reduction, or substitution reactions under normal conditions. The major product formed from its reaction with TLR7 is the activated receptor complex, which triggers downstream immune signaling pathways .
Wissenschaftliche Forschungsanwendungen
DSR 6434 has been identified as an agonist of toll-like receptor 7 (TLR7), which plays a crucial role in the immune response by recognizing viral RNA and initiating the production of interferons . This characteristic suggests its potential use in immunotherapy and antiviral treatments.
Potential Therapeutic Applications
- Antiviral Activity : As a TLR7 agonist, DSR 6434 may enhance immune responses against viral infections, making it a candidate for antiviral therapies.
- Cancer Treatment : The compound has shown promise in preclinical studies as an anticancer agent. Similar compounds have been reported to exhibit cytotoxic effects against various cancer cell lines .
- Neurological Disorders : Research indicates that compounds structurally related to DSR 6434 can influence neurochemical pathways, potentially aiding in the treatment of neurological disorders .
Comparison with Related Compounds
A comparative analysis of structurally similar compounds highlights the distinct properties of DSR 6434:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Aminoadenine | Contains an amino group at position 2 | Primarily used in genetic studies |
7-Methylxanthine | Methyl group at position 7 | Known for its role as a caffeine metabolite |
9-Methylpurine | Methyl group at position 9 | Used as a mutagen and in cancer research |
These comparisons underline the unique biological activities attributed to DSR 6434 due to its specific functional groups and structural complexity.
Case Studies and Research Findings
Research on Mannich bases, a class of compounds that includes DSR 6434, has demonstrated their utility in various therapeutic contexts:
- Anticancer Studies : A review of Mannich bases indicated that many exhibit significant cytotoxicity against cancer cell lines, with some derivatives showing enhanced potency compared to standard chemotherapeutics like 5-fluorouracil . For instance, certain Mannich bases derived from acetophenones displayed increased cytotoxicity towards hepatocellular carcinoma (HepG2) and lung carcinoma (SK-LU-1) cell lines.
- Neuropharmacological Applications : Investigations into the neuropharmacological effects of similar compounds revealed their potential in modulating neurotransmitter systems, which could be beneficial for treating conditions such as depression or anxiety disorders .
Wirkmechanismus
DSR 6434 exerts its effects by binding to Toll-like receptor 7. This binding leads to the activation of NF-κB, which stimulates the production of cytokines and other immune mediators . The molecular targets involved include TLR7 and downstream signaling molecules such as NF-κB .
Vergleich Mit ähnlichen Verbindungen
DSR 6434 ist einzigartig in seiner hohen Selektivität und Potenz für TLR7. Ähnliche Verbindungen umfassen:
Telratolimod (MEDI9197): Ein weiterer TLR7/8-Agonist mit Antitumoraktivität.
CL264: Ein selektiver Agonist von TLR7, der in Studien über angeborene Immunsignale verwendet wird.
Motolimod (VTX-378): Ein spezifischer TLR8-Agonist mit signifikanten immunmodulatorischen Wirkungen.
DSR 6434 zeichnet sich durch seine starken Antitumorwirkungen und seine hohe Wasserlöslichkeit aus, was es zu einer wertvollen Verbindung für Forschung und potenzielle therapeutische Anwendungen macht .
Biologische Aktivität
6-Amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]-3-pyridinyl]methyl]-7,9-dihydro-8H-purin-8-one, commonly referred to as DSR 6434, is a compound recognized for its potent biological activity as an agonist of Toll-like receptor 7 (TLR7). This article delves into the compound's biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H28N8O2
- Molecular Weight : 400.48 g/mol
- CAS Number : 1059070-10-8
- Solubility : Soluble in DMSO and dimethyl formamide at approximately 10 mg/ml .
DSR 6434 functions primarily as a TLR7 agonist, activating immune responses by stimulating various immune effector cells. The compound induces significant production of pro-inflammatory cytokines and chemokines, including:
- CXCL10
- IL-12p70
- IFN-γ
- TNF-α
The effective concentration (EC50) for TLR7 activation is approximately 7.2 nM to 7.9 nM .
In Vitro Studies
In laboratory settings, DSR 6434 has demonstrated the ability to activate immune cells effectively. Specifically, it has been shown to induce the production of several key immune mediators in splenocytes isolated from Tlr7 wild-type mice but not in Tlr7-deficient mice, confirming its specific action on TLR7 .
In Vivo Studies
Research indicates that DSR 6434 exhibits significant anti-tumor properties:
- Tumor Volume Reduction : In murine models of colorectal carcinoma (CT26), administration of DSR 6434 at a dose of 0.1 mg/kg resulted in reduced tumor volumes and increased survival rates.
- Metastasis Suppression : The compound has also been shown to decrease the number of metastases in KHT murine fibrosarcoma models.
- Radiation Therapy Enhancement : DSR 6434 enhances the efficacy of ionizing radiation therapy in solid tumor models, suggesting potential applications in combination therapies for cancer treatment .
Data Table: Summary of Biological Effects
Biological Activity | In Vitro Effect | In Vivo Effect |
---|---|---|
TLR7 Activation | EC50 = 7.2 - 7.9 nM | Not applicable |
Cytokine Production | Induces CXCL10, IL-12p70, IFN-γ | Not applicable |
Tumor Volume Reduction | Not applicable | Significant reduction in CT26 model |
Metastasis Suppression | Not applicable | Decreased metastases in KHT model |
Radiation Therapy Enhancement | Not applicable | Potentiates effects in solid tumors |
Case Studies and Research Findings
- Adlard et al. (2014) reported that DSR 6434 significantly potentiates the effects of ionizing radiation on tumor growth, indicating its potential as a therapeutic agent in cancer treatment .
- Nakamura et al. (2013) synthesized various derivatives of TLR agonists and highlighted the efficacy of DSR 6434 as a potent TLR7 agonist with favorable solubility characteristics for therapeutic applications .
- A recent study by Negussie et al. (2022) explored the use of drug-eluting immunobeads incorporating DSR 6434 for targeted cancer therapies, showcasing its versatility in immunomodulation strategies .
Eigenschaften
IUPAC Name |
6-amino-2-(butylamino)-9-[[6-[2-(dimethylamino)ethoxy]pyridin-3-yl]methyl]-7H-purin-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N8O2/c1-4-5-8-21-18-24-16(20)15-17(25-18)27(19(28)23-15)12-13-6-7-14(22-11-13)29-10-9-26(2)3/h6-7,11H,4-5,8-10,12H2,1-3H3,(H,23,28)(H3,20,21,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZHESNDOMBSRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CN=C(C=C3)OCCN(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1059070-10-8 | |
Record name | DSR-6434 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1059070108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DSR-6434 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8YBW739LJ0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DSR-6434?
A1: DSR-6434 is a small molecule agonist of Toll-like receptor 7 (TLR7) [, , ]. TLR7 is an innate immune receptor that recognizes single-stranded RNA, often derived from viruses. Upon activation, TLR7 initiates signaling cascades that lead to the production of type 1 interferons (like IFN-α) and other pro-inflammatory cytokines, ultimately stimulating both innate and adaptive immune responses [, ].
Q2: What is the impact of DSR-6434 administration on the tumor microenvironment?
A2: Studies have shown that DSR-6434 administration can lead to an increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor microenvironment []. This is significant because CTLs play a crucial role in recognizing and destroying tumor cells. Moreover, DSR-6434 treatment also upregulates the expression of cytotoxic factors within the tumor, such as TRAIL and granzyme B, further contributing to anti-tumor activity [].
Q3: What challenges are associated with the systemic administration of DSR-6434 and other TLR7 agonists?
A3: A major challenge with systemic TLR7 agonist therapy is the development of TLR tolerance []. TLR tolerance is characterized by a reduced immune response upon repeated exposure to the agonist. This can manifest as decreased IFN-α production and reduced activation of immune cells like lymphocytes []. Importantly, this diminished response is associated with a loss of anti-tumor efficacy [, ].
Q4: How does the dosing schedule of DSR-6434 impact its anti-tumor activity?
A4: Research indicates that frequent DSR-6434 administration (e.g., twice weekly) can induce TLR7 tolerance and abolish its anti-tumor activity []. Extending the dosing interval (e.g., weekly administration) helps to mitigate tolerance and maintain the therapeutic benefit of the drug []. These findings highlight the importance of optimizing dosing schedules for TLR7 agonists to maximize their therapeutic window.
Q5: What are potential biomarkers for monitoring TLR7 tolerance and treatment response to DSR-6434?
A5: Studies suggest that TLR7 expression on bone-marrow-derived plasmacytoid dendritic cells (BM-pDCs) could be a useful biomarker for TLR7 tolerance []. Additionally, sustained induction of TRAIL and granzyme B in the blood for several days after DSR-6434 administration may serve as potential pharmacodynamic biomarkers for predicting anti-tumor activity [].
Q6: Has DSR-6434 shown efficacy in combination with other cancer therapies?
A6: Yes, research indicates that DSR-6434 can potentiate the effects of ionizing radiation (IR) in murine models of colorectal carcinoma and fibrosarcoma []. The combination therapy resulted in improved survival rates and reduced metastatic burden compared to IR alone, suggesting a synergistic effect [].
Q7: What are the potential advantages of DSR-6434 compared to other TLR7 agonists?
A7: While direct comparisons are limited in the provided literature, DSR-6434 exhibits a distinct inflammatory profile compared to the endogenous TLR7 stimulator, RNA-containing immune complexes (RNA-IC) []. Notably, DSR-6434 induces lower levels of IFN-α but higher levels of other cytokines like IL-6, IL-8, and TNF compared to RNA-IC []. This distinct profile might contribute to differences in therapeutic efficacy and safety, warranting further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.